2-Hydroxy-n-mesitylbenzamide
Description
2-Hydroxy-N-mesitylbenzamide (C₁₆H₁₇NO₂) is a benzamide derivative characterized by a hydroxy group at the ortho position of the benzamide core and a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen. This structural configuration imparts unique steric and electronic properties, making it a candidate for applications in coordination chemistry and catalysis.
Properties
IUPAC Name |
2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKFFMLBJPJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-n-mesitylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-n-mesitylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-keto-n-mesitylbenzamide.
Reduction: Formation of 2-hydroxy-n-mesitylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-Hydroxy-n-mesitylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-n-mesitylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the mesityl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Electronic and Steric Effects
- Hydroxy vs. Amino Groups: The 2-hydroxy group in the target compound provides weaker basicity compared to 2-aminobenzamides, reducing nucleophilic reactivity but enhancing hydrogen-bonding capacity. This distinction is critical in catalysis, where hydrogen-bonding networks can stabilize transition states .
- Mesityl vs.
Reactivity and Catalytic Performance
- N,O-Bidentate Directing Groups : The compound in demonstrates efficient metal coordination (e.g., Pd, Cu) for C–H activation, a feature likely shared by this compound due to its analogous hydroxy and amide moieties.
- Ethoxy Substituents : The ethoxy group in enhances lipophilicity, which may improve membrane permeability in bioactive derivatives but reduce compatibility with polar reaction media.
Biological Activity
2-Hydroxy-n-mesitylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a mesityl group attached to a benzamide structure. This unique configuration may influence its biological activity, particularly in interactions with enzymes and receptors.
Structural Formula
The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study found that the compound effectively scavenged free radicals, demonstrating a dose-dependent response in antioxidant assays.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays performed on several cancer cell lines revealed that this compound has selective cytotoxic effects. It demonstrated significant antiproliferative activity against colorectal adenocarcinoma cells, with IC50 values indicating effective concentration levels for therapeutic applications.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Interaction : It can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound affects gene expression related to oxidative stress and inflammation.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antioxidant | High | Free radical scavenging |
| Anti-inflammatory | Moderate | NF-κB pathway modulation |
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Cytotoxicity | High (selective) | Induction of apoptosis in cancer cells |
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : Evaluate the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assay.
- Findings : Showed significant radical scavenging activity comparable to established antioxidants.
-
Case Study on Anti-inflammatory Effects :
- Objective : Assess the anti-inflammatory potential in vitro.
- Methodology : Measurement of cytokine levels in treated cell cultures.
- Findings : Reduced levels of TNF-α and IL-6, suggesting effective anti-inflammatory action.
-
Case Study on Cytotoxicity :
- Objective : Determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay across various concentrations.
- Findings : IC50 values indicated significant cytotoxicity against colorectal cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
